Cyclohexylamine

Description

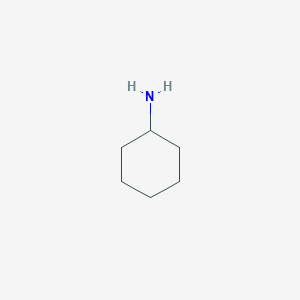

This compound, also known as hexahydro-aniline or aminocyclohexane, belongs to the class of organic compounds known as cyclohexylamines. These are organic compounds containing a this compound moiety, which consist of a cyclohexane ring attached to an amine group. This compound exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and blood. Within the cell, this compound is primarily located in the cytoplasm.

This compound is a primary aliphatic amine consisting of cyclohexane carrying an amino substituent. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate base of a cyclohexylammonium.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFZNILMFXTMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N, Array | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023996 | |

| Record name | Cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or yellow liquid. | |

CAS No. |

108-91-8 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/cyclohexylamine-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Cyclohexanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6GH4W7AEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GXAAE60.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F | |

| Record name | CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/91 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylamine (B46788), also known by its IUPAC name cyclohexanamine, is a primary aliphatic amine with the chemical formula C₆H₁₃N.[1][2] It consists of a cyclohexane (B81311) ring substituted with an amino group. This organic compound is a colorless to yellowish liquid, though it may appear colored due to contaminants, and possesses a characteristic strong, fishy, amine odor.[2][3][4] this compound is a versatile chemical intermediate with significant applications in various industries, including the production of vulcanization accelerators, corrosion inhibitors, artificial sweeteners, and as a building block in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators.[2][3][4][5]

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key reactions, and illustrating reaction pathways and workflows using Graphviz diagrams.

Chemical and Physical Properties

This compound's physical and chemical characteristics are fundamental to its application and reactivity. These properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₃N | [1][2][4] |

| Molar Mass | 99.17 g/mol | [3][4] |

| Appearance | Clear to yellowish liquid | [2][3][4] |

| Odor | Strong, fishy, amine odor | [2][3][4] |

| Density | 0.8647 g/cm³ at 25 °C | [3][4] |

| Melting Point | -17.7 °C | [2][3][4] |

| Boiling Point | 134.5 °C | [2][3][4] |

| Flash Point | 26.5 °C (closed cup) | [1] |

| Vapor Pressure | 11 mmHg at 20 °C | [3][6] |

| Refractive Index | 1.4565 at 20 °C | [3][6] |

Solubility of this compound

| Solvent | Solubility | References |

| Water | Miscible | [3][4][7] |

| Ethanol | Very soluble | [6][7] |

| Ether | Miscible | [6] |

| Acetone | Miscible | [6] |

| Most common organic solvents | Miscible | [3][6] |

Acid-Base Properties of this compound

| Property | Value | References |

| pKa | 10.64 | [3][6] |

| Basicity | Weak base, stronger than aniline | [2][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy : Primary amines like this compound exhibit characteristic N-H stretching absorptions. Two bands are typically observed around 3350 cm⁻¹ and 3450 cm⁻¹, corresponding to symmetric and asymmetric stretching modes, respectively.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the carbon adjacent to the amino group are deshielded and appear further downfield than typical alkane protons. The N-H protons often appear as a broad signal. In ¹³C NMR, the carbon atom bonded to the nitrogen is deshielded and absorbs about 20 ppm further downfield compared to other carbons in the cyclohexane ring.[8][9]

-

Mass Spectrometry : The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Reactivity of this compound

This compound undergoes a variety of chemical reactions typical of primary aliphatic amines. Its reactivity is centered around the nucleophilic lone pair of electrons on the nitrogen atom.

Acid-Base Reactions

As a weak base, this compound readily reacts with acids in exothermic reactions to form the corresponding cyclohexylammonium salts.[6][10] This includes reactions with both strong mineral acids and weaker acids like carbonic acid, which it can absorb from the air.[6]

Figure 1: Acid-Base Reaction of this compound.

N-Alkylation

N-alkylation of this compound can be achieved using various alkylating agents such as alkyl halides.[1] However, this method can lead to over-alkylation, producing secondary and tertiary amines, as the product is often more nucleophilic than the starting material. A more controlled method for mono-alkylation is reductive amination, which involves the reaction of this compound with an aldehyde or ketone to form an imine, followed by reduction.[11]

References

- 1. chemcess.com [chemcess.com]

- 2. atamankimya.com [atamankimya.com]

- 3. webqc.org [webqc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reductive Amination of Cyclohexanone to Cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reductive amination of cyclohexanone (B45756) to produce cyclohexylamine (B46788), a critical intermediate in the synthesis of numerous fine chemicals and pharmaceuticals.[1] This document details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols.

Introduction

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[2] In the case of cyclohexanone, it reacts with an amine source, typically ammonia (B1221849), to form a cyclohexylimine intermediate. This intermediate is then reduced to yield this compound.[2][3] The efficiency and selectivity of this transformation are highly dependent on the chosen synthetic route, including the catalyst and reducing agent employed. This guide explores several prominent methods, providing the technical details necessary for laboratory and potential scale-up applications.

Reaction Mechanism and Pathways

The fundamental mechanism of the reductive amination of cyclohexanone with ammonia involves two key steps:

-

Imine Formation: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield the cyclohexylimine. This step is reversible, and the removal of water can drive the equilibrium towards the imine.[3]

-

Reduction: The cyclohexylimine is then reduced to this compound. This can be achieved through catalytic hydrogenation or by the use of hydride reducing agents.[2][3]

A potential side reaction is the reduction of cyclohexanone to cyclohexanol.[1] The selectivity towards this compound is a critical parameter in evaluating the efficacy of a given method.

References

An In-depth Technical Guide to the Physical Properties of Cyclohexylamine: Boiling Point and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of two critical physical properties of cyclohexylamine (B46788): its boiling point and density. Accurate determination and understanding of these properties are fundamental for its application in chemical synthesis, formulation, and quality control within the pharmaceutical and chemical industries. This document presents collated data, detailed experimental protocols for measurement, and logical workflows for these determinations.

Core Physical Properties of this compound

This compound (IUPAC name: Cyclohexanamine) is a primary aliphatic amine that presents as a clear to yellowish liquid with a characteristic fishy, amine odor.[1][2][3] It is a versatile chemical intermediate used in the synthesis of corrosion inhibitors, vulcanization accelerators, and various pharmaceutical agents.[1][3] Its physical properties are crucial for handling, process design, and purification.

The boiling point and density of this compound have been well-characterized. The following table summarizes these key quantitative data from various sources, specifying the conditions under which the measurements were recorded.

| Physical Property | Value | Conditions | Reference(s) |

| Boiling Point | 134.5 °C | Standard Atmospheric Pressure | [1][2][3][4][5] |

| 133 - 134 °C | Not Specified | [6] | |

| 134 - 135 °C | Not Specified | [7] | |

| 134 °C | (lit.) | [8] | |

| Density | 0.8647 g/cm³ | at 25 °C | [1][2] |

| 0.867 g/mL | at 25 °C (lit.) | [8] | |

| 0.8670 g/cm³ | at 20 °C | [5] | |

| 0.8647 | at 25 °C (water = 1) | [5] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the precise determination of the boiling point and density of this compound. These protocols are designed for a research setting, emphasizing accuracy and reproducibility.

This method is advantageous when working with small sample volumes, a common scenario in research and development.[9] The principle involves heating a small liquid sample and observing the temperature at which the liquid's vapor pressure equals the applied atmospheric pressure.[9][10]

Principle: A sample is heated in a small tube containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and exits. At the boiling point, the sample's vapor fills the capillary tube. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary. The temperature at which the liquid enters the capillary is the boiling point.[11]

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

High-temperature mineral oil

-

Thermometer (calibrated, -10 to 200 °C range)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or heating mantle

Procedure:

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube into the test tube with its open end down.

-

Attach the test tube to the thermometer using a rubber band, ensuring the this compound sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube, making sure the sample is immersed in the oil but the top of the test tube remains above the oil level.[11]

-

Gently heat the side arm of the Thiele tube using a Bunsen burner with a small flame, promoting oil circulation.

-

Observe the capillary tube. A slow stream of bubbles will first emerge as trapped air is expelled.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully monitor the capillary tube. The bubbling will slow and then stop. The boiling point is the temperature at which the this compound liquid is drawn up into the capillary tube.[10][11]

-

Record the atmospheric pressure at the time of the experiment to correct the observed boiling point to standard pressure if necessary.

Calculation (Pressure Correction): The boiling point is dependent on atmospheric pressure.[9] A general rule for correction is that the boiling point drops about 0.5 °C for every 10 mmHg decrease in pressure near 760 mmHg.[9]

This gravimetric method provides highly accurate and reproducible density measurements, making it a gold standard for pure liquids.[12]

Principle: The density of a liquid is determined by accurately weighing a specific, known volume of the liquid. A pycnometer is a glass flask with a precisely calibrated volume. The density is calculated from the mass of the liquid and the known volume of the pycnometer.[12]

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary bore

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for rinsing and drying)

Procedure:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water that has been equilibrated to a constant temperature (e.g., 25.0 °C) in the water bath.

-

Insert the stopper, allowing excess water to exit through the capillary. Carefully wipe dry the exterior of the pycnometer.

-

Weigh the water-filled pycnometer (m_water).

-

Record the temperature of the water.

-

-

Measurement of this compound:

-

Empty the pycnometer, rinse it with acetone, and thoroughly dry it.

-

Allow the pycnometer to return to room temperature and fill it with the this compound sample.

-

Place the filled pycnometer in the constant temperature water bath (the same temperature as calibration, e.g., 25.0 °C) to allow the liquid to reach thermal equilibrium.

-

Insert the stopper, wipe the exterior dry, and weigh the this compound-filled pycnometer (m_sample).

-

Calculation:

-

Calculate the mass of the water:

-

Mass_water = m_water - m_empty

-

-

Calculate the volume of the pycnometer (V):

-

V = Mass_water / Density_water

-

(Use the known density of water at the recorded calibration temperature).

-

-

Calculate the mass of the this compound sample:

-

Mass_sample = m_sample - m_empty

-

-

Calculate the density of this compound (ρ):

-

ρ_this compound = Mass_sample / V

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above, adhering to the specified design constraints.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination via Pycnometer.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [chemeurope.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. univarsolutions.com [univarsolutions.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound CAS#: 108-91-8 [m.chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

An In-depth Technical Guide to the Synthesis of Cyclohexanol via Diazotization of Cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclohexanol (B46403) through the diazotization of cyclohexylamine (B46788). The core of this process involves the reaction of this compound with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. This guide details the underlying reaction mechanism, provides a representative experimental protocol, and discusses the potential for byproduct formation. Quantitative data, where available in the literature, is summarized, and characteristic spectroscopic data for the final product are presented for verification. Furthermore, this document includes graphical representations of the reaction pathway and a typical experimental workflow to facilitate a deeper understanding of the process.

Introduction

The conversion of primary amines to alcohols is a fundamental transformation in organic synthesis. One established method to achieve this is through diazotization, a reaction that proceeds via a diazonium salt intermediate.[1] In the case of aliphatic primary amines, such as this compound, the corresponding diazonium salt is highly unstable and readily decomposes in the presence of water to yield the corresponding alcohol, in this case, cyclohexanol.[2] This reaction is of interest to researchers and drug development professionals as it provides a route to introduce a hydroxyl group into a molecule, a common functional group in many pharmaceutical compounds. Understanding the nuances of this reaction, including its mechanism, potential side reactions, and purification strategies, is crucial for its effective application in a laboratory setting.

Reaction Mechanism and Stoichiometry

The reaction of this compound with nitrous acid to form cyclohexanol is a multi-step process that begins with the in situ formation of nitrous acid from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

The reaction proceeds as follows:

-

Diazotization: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the unstable cyclohexanediazonium ion.[2]

-

Decomposition and Nucleophilic Attack: The cyclohexanediazonium ion is highly unstable and readily loses a molecule of nitrogen gas (N₂) to form a secondary cyclohexyl carbocation.[3] This carbocation is then attacked by a nucleophile present in the reaction mixture. In an aqueous acidic solution, water is the most abundant nucleophile, leading to the formation of a protonated cyclohexanol.

-

Deprotonation: The protonated cyclohexanol is then deprotonated by a weak base (such as water or the conjugate base of the acid used) to yield the final product, cyclohexanol.

The overall balanced chemical equation for the reaction is:

C₆H₁₁NH₂ + NaNO₂ + HCl → C₆H₁₁OH + N₂ + NaCl + H₂O

It is important to note that due to the formation of a carbocation intermediate, side reactions such as elimination and rearrangement can occur, leading to the formation of byproducts.[3]

Diagram of the Reaction Mechanism

Caption: Reaction mechanism for the formation of cyclohexanol from this compound.

Experimental Protocols

While a definitive, optimized protocol for the synthesis of cyclohexanol from this compound is not widely published, the following procedure is a representative method based on the general principles of aliphatic amine diazotization.[1] Researchers should consider this a starting point and may need to optimize conditions to achieve desired yields and purity.

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a dilute aqueous solution of hydrochloric acid. The flask should be placed in an ice-water bath to maintain a low temperature (0-5 °C).

-

Preparation of Nitrous Acid Solution: In a separate beaker, dissolve sodium nitrite in water and cool the solution in an ice bath.

-

Diazotization Reaction: Slowly add the cold sodium nitrite solution to the stirred this compound hydrochloride solution via the dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 5 °C throughout the addition. The addition of the nitrite solution should be slow enough to control the evolution of nitrogen gas.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for a period of time (e.g., 30-60 minutes) to ensure the reaction goes to completion. The evolution of nitrogen gas should cease.

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts.

-

Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent by rotary evaporation.

-

Purification: The crude cyclohexanol can be purified by distillation. Collect the fraction boiling at the boiling point of cyclohexanol (approximately 161 °C).

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of cyclohexanol.

Data Presentation

Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 99.17 | 134 | 0.865 |

| Sodium Nitrite | 69.00 | - | 2.168 |

| Cyclohexanol | 100.16 | 161.1 | 0.962 |

| Cyclohexene | 82.14 | 83 | 0.811 |

Quantitative Yield and Byproduct Formation

The diazotization of primary aliphatic amines can often lead to a mixture of products, including alcohols, alkenes, and rearranged products, due to the formation of an unstable carbocation intermediate.[3] The exact yield of cyclohexanol and the distribution of byproducts are highly dependent on the reaction conditions, such as temperature, acid concentration, and the rate of addition of the nitrite solution.

Literature on the specific quantitative yield for the conversion of this compound to cyclohexanol is scarce. However, it is generally accepted that the reaction can produce a significant amount of cyclohexene as a byproduct through an E1 elimination mechanism from the cyclohexyl carbocation. Careful control of the reaction temperature at 0-5 °C is crucial to minimize the formation of the elimination byproduct.[1] Researchers should anticipate a mixture of products and plan for a purification step, such as distillation, to isolate the desired cyclohexanol.

Spectroscopic Data for Cyclohexanol

Infrared (IR) Spectroscopy:

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3600-3200 | Strong, broad |

| C-H (sp³) | 3000-2850 | Strong |

| C-O (alcohol) | 1260-1000 | Strong |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 300 MHz):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.6 | Multiplet | 1H | CH-OH |

| ~1.9-1.1 | Multiplet | 10H | Cyclohexyl CH₂ |

| Variable | Singlet (broad) | 1H | OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 75 MHz):

| Chemical Shift (δ) | Assignment |

| ~70 | C-OH |

| ~35 | CH₂ adjacent to C-OH |

| ~25 | Other CH₂ |

| ~24 | Other CH₂ |

Conclusion

The synthesis of cyclohexanol from this compound via diazotization is a viable laboratory method for the introduction of a hydroxyl group onto a cyclohexane (B81311) ring. The reaction proceeds through a well-understood, yet sensitive, mechanism involving a transient diazonium salt and a carbocation intermediate. While this method is effective, it requires careful control of reaction conditions to maximize the yield of the desired alcohol and minimize the formation of byproducts, most notably cyclohexene. The provided experimental protocol serves as a foundational procedure that can be optimized for specific laboratory requirements. The spectroscopic data presented will be invaluable for the characterization and confirmation of the final product. For researchers in drug development and other scientific fields, a thorough understanding of this reaction provides a valuable tool for the synthesis of complex molecules containing the cyclohexanol moiety.

References

A Comparative Analysis of Basicity: Cyclohexylamine vs. Aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the acid-base properties of cyclohexylamine (B46788) and aniline (B41778), two primary amines that, despite their structural similarities, exhibit profoundly different basicities. An understanding of these differences is critical in various fields, including medicinal chemistry and materials science, where the ability of a molecule to accept a proton can dictate its solubility, reactivity, and biological interactions. This document outlines the quantitative differences in their pKa values, explores the underlying electronic effects responsible for these disparities, and provides a standardized experimental protocol for pKa determination.

Quantitative Comparison of Acidity and Basicity

The basicity of an amine is most effectively quantified by considering the pKa of its conjugate acid (the anilinium or cyclohexylammonium ion). A higher pKa for the conjugate acid corresponds to a stronger base, as it indicates the proton is more tightly held. The table below summarizes the key acid-base properties of this compound and aniline.

| Compound | Structure | Conjugate Acid | pKa of Conjugate Acid | Basicity |

| This compound | C₆H₁₁NH₂ | C₆H₁₁NH₃⁺ | 10.64 - 10.7[1][2][3][4][5][6][7][8] | Stronger Base |

| Aniline | C₆H₅NH₂ | C₆H₅NH₃⁺ | 4.6 - 4.63[2][9][10][11][12][13][14][15] | Weaker Base |

The Chemical Basis for the Disparity in Basicity

This compound is significantly more basic than aniline, a difference of approximately six orders of magnitude. This substantial variance is attributable to the distinct electronic effects exerted by the cyclohexyl and phenyl groups on the nitrogen atom's lone pair of electrons.

Aniline: Resonance and Inductive Effects Decrease Basicity

In aniline, the lone pair of electrons on the nitrogen atom is not localized; instead, it is delocalized into the aromatic π-system of the benzene (B151609) ring through resonance.[12][16][17][18][19] This delocalization reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton (H⁺).[16][17][18] Consequently, aniline is a much weaker base.

Additionally, the sp²-hybridized carbon atoms of the benzene ring are more electronegative than sp³-hybridized carbons, leading to an electron-withdrawing inductive effect that further pulls electron density away from the nitrogen atom, diminishing its basicity.[11][19]

This compound: Localized Lone Pair and Inductive Effects Increase Basicity

In contrast, this compound features an amino group attached to a saturated aliphatic ring. The key distinctions are:

-

Absence of Resonance: The cyclohexyl group lacks a π-system, meaning the lone pair of electrons on the nitrogen atom is localized and fully available for protonation.[16][17][18]

-

Inductive Effect: The sp³-hybridized carbons of the cyclohexyl ring are electron-donating (+I effect), which pushes electron density toward the nitrogen atom.[19][20] This increased electron density enhances the nitrogen's ability to attract and bond with a proton, making this compound a stronger base.[20]

Logical Framework for Basicity Comparison

The following diagram illustrates the key structural factors that determine the relative basicities of this compound and aniline.

Caption: Structural factors influencing the basicity of aniline and this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely adopted method for determining the pKa of amines.[21][22][23] The procedure involves titrating a solution of the amine with a strong acid while monitoring the pH.

I. Materials and Equipment

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

-

Magnetic stirrer and stir bar

-

Buret (Class A, 25 mL or 50 mL)

-

Beaker (100 mL or 150 mL)

-

Volumetric flasks and pipettes

-

Amine sample (e.g., this compound or aniline)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.100 M)

-

Deionized, CO₂-free water

II. Experimental Workflow

The following diagram outlines the workflow for pKa determination.

Caption: Workflow for pKa determination via potentiometric titration.

III. Data Analysis

-

Generate Titration Curve: Plot the recorded pH values against the volume of HCl added. A sigmoidal curve will be produced.

-

Locate Equivalence Point: The equivalence point is the point of maximum slope on the titration curve, often determined by taking the first derivative of the curve. This is the volume at which all the amine has been neutralized.

-

Determine Half-Equivalence Point: Divide the volume of titrant at the equivalence point by two.

-

Identify pKa: The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[22] This is a direct application of the Henderson-Hasselbalch equation, where at 50% neutralization, the concentrations of the base and its conjugate acid are equal.

References

- 1. webqc.org [webqc.org]

- 2. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 3. pKa of this compound [vcalc.com]

- 4. This compound CAS#: 108-91-8 [m.chemicalbook.com]